molecular formula C21H22N2OS B300062 N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No. B300062
M. Wt: 350.5 g/mol
InChI Key: UXANAKLKCCJFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide, also known as MPTB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTB is a thiazole derivative that has been synthesized through a variety of methods, and it has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been suggested that N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been found to have interesting biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. Additionally, N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been found to have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide in lab experiments is that it has been found to be relatively easy to synthesize. Additionally, N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been found to be relatively stable, which makes it easier to handle in lab experiments. However, one limitation of using N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide. One direction is to further investigate its mechanism of action, in order to better understand how it inhibits cancer cell growth and induces apoptosis. Another direction is to investigate its potential as a treatment for inflammatory diseases, and to further explore its anti-inflammatory effects. Additionally, future research could investigate the potential of N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide as a drug candidate for cancer treatment, and to explore its potential in combination with other cancer drugs.

Synthesis Methods

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been synthesized through a variety of methods, including the reaction of 2-methylbenzoyl chloride with 2-aminothiazole in the presence of base, and the reaction of 2-methylbenzoyl chloride with 4-phenyl-2-aminothiazole in the presence of base. The yield of N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide from these reactions has been reported to be between 40-60%.

Scientific Research Applications

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been used in scientific research as a potential inhibitor of cancer cell growth. It has been found to inhibit the proliferation of cancer cells in vitro, and it has also been found to induce apoptosis in cancer cells. Additionally, N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide has been found to have anti-inflammatory effects, and it has been suggested that it may have potential as a treatment for inflammatory diseases.

properties

Product Name

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

N-(2-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C21H22N2OS/c1-4-10-19(24)23(18-14-9-8-11-15(18)2)21-22-20(16(3)25-21)17-12-6-5-7-13-17/h5-9,11-14H,4,10H2,1-3H3

InChI Key

UXANAKLKCCJFMR-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=CC=C1C)C2=NC(=C(S2)C)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1C)C2=NC(=C(S2)C)C3=CC=CC=C3

Origin of Product

United States

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